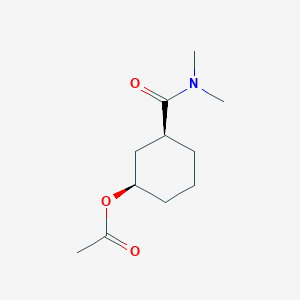
5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base to form the pyrimidine ring. Subsequent alkylation and phenylethylation steps introduce the ethyl, methyl, and phenylethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, including as potential drug candidates for various diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-Ethyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-Ethyl-1-methyl-5-(1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the specific combination of ethyl, methyl, and phenylethyl groups attached to the pyrimidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61346-87-0 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-ethyl-1-methyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O3/c1-4-15(10(2)11-8-6-5-7-9-11)12(18)16-14(20)17(3)13(15)19/h5-10H,4H2,1-3H3,(H,16,18,20) |
InChI Key |
QTRHXEBKYUQIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate](/img/structure/B14565483.png)
![5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole](/img/structure/B14565484.png)
![Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)-](/img/structure/B14565491.png)

![1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene](/img/structure/B14565498.png)

![2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B14565513.png)
![Propanenitrile, 3,3'-[1,4-butanediylbis(methylimino)]bis-](/img/structure/B14565519.png)

![Methyl 3-[(acetyloxy)methyl]quinoxaline-2-carboxylate](/img/structure/B14565534.png)




